1,1'-[Ethylidenebis(2,3-dichloro-4,1-phenylene)]bis[4-methyl-piperazine
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Overview
Description
1,1'-[Ethylidenebis(2,3-dichloro-4,1-phenylene)]bis[4-methyl-piperazine is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1'-[Ethylidenebis(2,3-dichloro-4,1-phenylene)]bis[4-methyl-piperazine typically involves multiple steps, starting with the preparation of the dichlorophenyl intermediates. These intermediates are then reacted with 4-methylpiperazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1,1'-[Ethylidenebis(2,3-dichloro-4,1-phenylene)]bis[4-methyl-piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove chlorine atoms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Scientific Research Applications
1,1'-[Ethylidenebis(2,3-dichloro-4,1-phenylene)]bis[4-methyl-piperazine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1'-[Ethylidenebis(2,3-dichloro-4,1-phenylene)]bis[4-methyl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDD): A structurally similar compound with different biological activity.
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): Known for its use as an insecticide, with a different mechanism of action.
1,1-Dichloro-2,2-bis(4-hydroxyphenyl)ethylene: Another related compound with distinct chemical properties.
Uniqueness
1,1'-[Ethylidenebis(2,3-dichloro-4,1-phenylene)]bis[4-methyl-piperazine is unique due to the presence of the piperazine ring and multiple chlorine atoms, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[2,3-dichloro-4-[1-[2,3-dichloro-4-(4-methylpiperazin-1-yl)phenyl]ethyl]phenyl]-4-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30Cl4N4/c1-16(17-4-6-19(23(27)21(17)25)31-12-8-29(2)9-13-31)18-5-7-20(24(28)22(18)26)32-14-10-30(3)11-15-32/h4-7,16H,8-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVCJMNSRBXFAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)N2CCN(CC2)C)Cl)Cl)C3=C(C(=C(C=C3)N4CCN(CC4)C)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl4N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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